molecular formula C18H13NO4 B051652 Norcepharadione B CAS No. 57576-41-7

Norcepharadione B

Cat. No.: B051652
CAS No.: 57576-41-7
M. Wt: 307.3 g/mol
InChI Key: BAGGDUOPTSQTHD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Norcepharadione B, an alkaloid isolated from Houttuynia cordata, exhibits moderate cytotoxicity against various cell lines including A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT-15 . The primary targets of this compound are these cancer cells, where it acts to inhibit their growth .

Mode of Action

It has been found to exhibit cytotoxicity against various cancer cell lines . This suggests that this compound may interact with cellular components or processes that are crucial for the survival and proliferation of these cells.

Biochemical Pathways

This compound has been shown to upregulate cellular antioxidants and inhibit volume-sensitive Cl- channels . This suggests that it may affect biochemical pathways related to oxidative stress and ion transport. By upregulating antioxidants, this compound could potentially protect cells from oxidative damage. The inhibition of volume-sensitive Cl- channels could affect various cellular processes, including cell volume regulation, cell proliferation, and apoptosis .

Result of Action

This compound has been found to exhibit cytotoxic effects against various cancer cell lines . It also attenuates H2O2-induced neuronal injury by upregulating cellular antioxidants and inhibiting volume-sensitive Cl- channels . These results suggest that this compound could have potential therapeutic applications in cancer treatment and neuroprotection.

Biochemical Analysis

Biochemical Properties

Norcepharadione B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit cytotoxicity against various cell lines, suggesting that it interacts with cellular components in a way that affects cell viability .

Cellular Effects

This compound has been found to have a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to exhibit moderate cytotoxicity against various cell lines, including A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT-15 . It also attenuates H2O2-induced neuronal injury by upregulating cellular antioxidants and inhibiting volume-sensitive Cl- channels .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it has been found to upregulate cellular antioxidants and inhibit volume-sensitive Cl- channels in the context of H2O2-induced neuronal injury .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norcepharadione B can be synthesized through the photooxidation of dehydronuciferine in hexane, yielding cepharadione-B along with smaller amounts of the oxoaporphine lysicamine . The reaction conditions involve exposure to light and the presence of oxygen, which facilitates the oxidation process.

Industrial Production Methods: Industrial production of this compound typically involves extraction from Houttuynia cordata. The extraction process includes drying the plant material, followed by solvent extraction using methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Norcepharadione B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-22-13-8-11-14-12(19-18(21)16(11)20)7-9-5-3-4-6-10(9)15(14)17(13)23-2/h3-8H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGGDUOPTSQTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C(=O)C(=O)NC3=CC4=CC=CC=C42)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206205
Record name Norcepharadione B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57576-41-7
Record name Norcepharadione B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norcepharadione B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Norcepharadione B exert its neuroprotective effects against oxidative stress?

A: Research suggests that this compound protects hippocampal neurons from oxidative stress primarily through two mechanisms []:

    Q2: What is the role of the PI3K/Akt pathway in this compound's neuroprotective activity?

    A: Studies have identified the PI3K/Akt pathway as crucial for this compound's protective action. The compound promotes the phosphorylation of Akt, a key protein kinase in this pathway. This activation, in turn, leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. Inhibiting the PI3K/Akt pathway with LY294002 abolishes the this compound-mediated increase in HO-1, highlighting the significance of this signaling cascade in its neuroprotective mechanism [].

    Q3: Beyond neuroprotection, what other biological activities have been reported for this compound?

    A3: this compound exhibits a diverse range of biological activities, including:

    • Anti-platelet Aggregation: It inhibits platelet aggregation, which may contribute to its potential in preventing cardiovascular diseases [].
    • Antiviral Activity: this compound has shown promising inhibitory activity against the replication of herpes simplex virus type 1 (HSV-1) [].

    Q4: Are there any computational studies investigating this compound's interactions with biological targets?

    A: Yes, molecular docking studies have been conducted to explore this compound's potential as an anti-ulcer agent. These studies suggest that this compound exhibits favorable binding affinity to the 3D structure of pig gastric H+/K+ ATPase, a protein implicated in gastric acid secretion. This computational finding provides a basis for further investigations into this compound's therapeutic potential in peptic ulcer disease [].

    Q5: What is the availability of this compound, and are there any sustainability concerns?

    A: Currently, this compound is primarily obtained through extraction from Houttuynia cordata. While this plant is relatively abundant, exploring sustainable extraction methods and alternative sources, such as synthetic approaches, would be beneficial to ensure long-term availability and minimize environmental impact [].

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